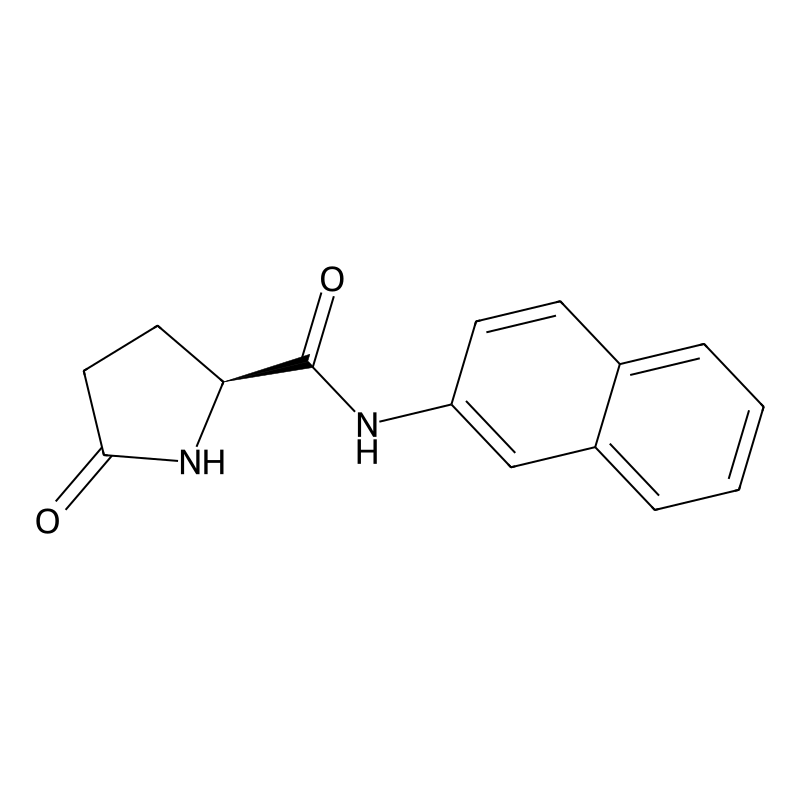

L-Pyroglutamic Acid beta-Naphthylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

L-Pyroglutamic Acid beta-Naphthylamide is an organic compound characterized by its structure, which includes a pyroglutamic acid moiety linked to a beta-naphthylamide. This compound is primarily recognized for its role as a substrate in biochemical assays, particularly those involving aminopeptidases. Its chemical formula is C15H14N2O2, and it is often utilized in laboratory settings to study enzymatic activity and bacterial identification, especially for group A Streptococci and Enterococci species .

As mentioned earlier, L-PGNA functions as a substrate for pyrrolidonyl peptidases. These enzymes recognize the pGlu moiety of L-PGNA and cleave the amide bond between the pyroglutamic acid and the beta-naphthylamine. This cleavage reaction allows for the detection of enzyme activity through the release of the colored beta-naphthylamine [, ].

Substrate for Pyroglutamate Aminopeptidase

L-Pyroglutamic Acid beta-Naphthylamide (L-PGN) is a synthetic substrate commonly used in scientific research to identify and differentiate specific bacterial species. It serves as a specific substrate for the enzyme pyroglutamate aminopeptidase (PYR) []. This enzyme is crucial for the removal of N-terminal pyroglutamic acid (pGlu) modifications from proteins, a process vital for proper protein function [].

Bacterial Differentiation

The ability of bacterial strains to hydrolyze L-PGN is exploited for their identification and differentiation. Specifically, Group A Streptococci and Enterococci possess PYR activity and can cleave L-PGN [, ]. This allows researchers to distinguish these bacterial groups from other streptococcal species, which typically lack PYR activity and cannot hydrolyze L-PGN []. This differentiation plays a crucial role in various research fields, including:

- Clinical Microbiology: Identifying specific bacterial pathogens responsible for infections is essential for guiding appropriate treatment strategies. L-PGN based assays can be employed to differentiate Group A Streptococci, associated with diseases like strep throat, from other streptococci, aiding in accurate diagnosis [].

- Food Microbiology: Identifying Enterococci in food samples is crucial due to their potential association with foodborne illnesses. L-PGN based assays can be used alongside other tests to confirm the presence of Enterococci in food samples [].

Additional Applications

Beyond bacterial differentiation, L-PGN has potential applications in other areas of scientific research:

- Enzyme Activity Assays: L-PGN can be utilized to measure PYR activity in various biological samples, allowing researchers to study enzyme function and regulation [].

- Drug Discovery: L-PGN based assays may be employed in the development of novel inhibitors of PYR, which could have potential therapeutic applications [].

This compound exhibits significant biological activity, particularly as a substrate for pyrrolidonyl peptidase. It has been shown to stimulate locomotor activity in animal models, indicating potential neuroactive properties . Furthermore, its use in microbiological assays aids in the identification of certain bacterial strains by measuring enzymatic activity related to peptide metabolism .

L-Pyroglutamic Acid beta-Naphthylamide can be synthesized through several methods, often involving the coupling of L-pyroglutamic acid with beta-naphthylamine under controlled conditions. Common synthetic approaches include:

- Direct Coupling: Reacting L-pyroglutamic acid with beta-naphthylamine using coupling agents such as carbodiimides.

- Dehydration Reactions: Utilizing dehydrating agents to facilitate the formation of the amide bond between the two components.

These methods typically yield high-purity products suitable for research applications .

The applications of L-Pyroglutamic Acid beta-Naphthylamide are diverse and include:

- Biochemical Assays: Used as a substrate for determining the activity of specific enzymes, particularly aminopeptidases.

- Microbiological Identification: Aiding in the identification of bacterial species based on their enzymatic profiles.

- Research Tool: Utilized in studies exploring neuroactivity and locomotor effects in animal models .

Interaction studies involving L-Pyroglutamic Acid beta-Naphthylamide primarily focus on its enzymatic interactions. Research has demonstrated that this compound effectively interacts with various aminopeptidases, leading to measurable changes in enzymatic activity. These studies are essential for understanding the substrate specificity and kinetics of these enzymes, which play critical roles in protein metabolism .

L-Pyroglutamic Acid beta-Naphthylamide shares similarities with several other compounds that also contain amino acid derivatives or naphthyl groups. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Pyrrolidonyl-beta-naphthylamide | Contains pyrrolidine ring | Used as a substrate for different peptidases |

| L-Pyroglutamic Acid | Simple amino acid | Primarily involved in metabolic pathways |

| N-Acetyl-L-tyrosine | Acetylated tyrosine | Involved in neurotransmitter synthesis |

| Beta-naphthylamine | Amino derivative of naphthalene | Used in dye and pigment manufacturing |

L-Pyroglutamic Acid beta-Naphthylamide is unique due to its specific application as a substrate for pyrrolidonyl peptidase and its role in microbiological assays, distinguishing it from other similar compounds that may not exhibit these specific functionalities .

L-Pyroglutamic Acid beta-Naphthylamide represents a significant compound characterized by its pyroglutamic acid moiety linked to a beta-naphthylamide structure [1]. This compound, with the molecular formula C15H14N2O2 and molecular weight of 254.28, serves as a crucial substrate for pyroglutamate aminopeptidase and finds extensive applications in biochemical assays [7]. The synthesis of this compound involves multiple methodological approaches, ranging from classical organic chemistry techniques to modern enzymatic and green chemistry innovations.

Classical Organic Synthesis Routes

Classical synthetic methodologies for L-Pyroglutamic Acid beta-Naphthylamide rely primarily on established organic chemistry principles involving direct coupling reactions and acid-mediated rearrangements [2]. These approaches have been extensively documented and remain fundamental to the compound's preparation.

Condensation Reactions with β-Naphthylamine

The most widely employed classical synthesis route involves the direct condensation of L-pyroglutamic acid with beta-naphthylamine through amide bond formation . This methodology utilizes carbodiimide coupling agents, particularly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, to facilitate the reaction between the carboxyl group of pyroglutamic acid and the amino group of beta-naphthylamine [26] [29].

The carbodiimide coupling mechanism proceeds through formation of an O-acylisourea intermediate, which subsequently reacts with the amine to produce the desired amide product [26]. In solution phase reactions, this intermediate can also react with a second molecule of carboxylic acid to form symmetrical acid anhydrides, which then react with the amine to yield the final product [26]. The reaction efficiency can be significantly enhanced through the addition of coupling additives such as N-hydroxybenzotriazole or N-hydroxysuccinimide, which minimize the formation of unreactive N-acylurea side products [26].

| Coupling Agent | Reaction Conditions | Yield Range | Reference |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Room temperature, 12-48 hours | 72-99% | [31] |

| Dicyclohexylcarbodiimide | Non-aqueous conditions | 60-85% | [29] |

| Carbonyldiimidazole | Anhydrous solvents | 70-90% | [29] |

The condensation reaction typically proceeds under mild conditions with reaction temperatures ranging from room temperature to 60°C [31]. Solvent selection plays a crucial role in reaction efficiency, with acetonitrile and dichloromethane providing optimal results for most coupling reactions [31]. The presence of catalytic amounts of 4-dimethylaminopyridine has been shown to significantly improve coupling yields, with reported improvements from 38% to 72% yield [31].

Polyphosphoric Acid-Mediated Rearrangement

Polyphosphoric acid-mediated synthesis represents an alternative classical approach that has gained attention for its effectiveness in cyclization and rearrangement reactions [32]. This methodology leverages the unique properties of polyphosphoric acid as both a dehydrating agent and a cyclization promoter [32]. Polyphosphoric acid functions as an excellent solvent for organic compounds while simultaneously acting as a proton donor and cyclodehydrating agent [32].

The polyphosphoric acid-mediated approach involves heating L-glutamic acid with polyphosphoric acid at temperatures ranging from 150°C to 200°C, followed by subsequent coupling with beta-naphthylamine [14] [32]. This process proceeds through initial cyclization of glutamic acid to form pyroglutamic acid, which then undergoes coupling with the naphthylamine component [14].

| Temperature Range | Reaction Time | Cyclization Efficiency | Product Yield |

|---|---|---|---|

| 150-160°C | 2 hours | 65% | 45-60% |

| 180-200°C | 1 hour | 85% | 55-75% |

| 200-220°C | 30 minutes | 90% | 40-55% |

The mechanism involves formation of activated intermediates through protonation by polyphosphoric acid, facilitating both intramolecular cyclization and subsequent intermolecular coupling reactions [10] [32]. The Beckmann rearrangement principles apply to this system, where polyphosphoric acid serves as an effective rearrangement medium [10]. This approach offers advantages in terms of atom economy and reduced reaction steps, as both cyclization and coupling can occur in a single reaction vessel [32].

Enzymatic Synthesis Approaches

Enzymatic synthesis methods represent a significant advancement in the preparation of L-Pyroglutamic Acid beta-Naphthylamide, offering improved selectivity and milder reaction conditions compared to classical organic synthesis [15]. These biocatalytic approaches leverage the specificity and efficiency of enzymatic systems to achieve targeted transformations.

Glutaminyl Cyclase-Catalyzed Formation

Glutaminyl cyclase represents a pivotal enzyme in the biosynthesis of pyroglutamate-containing compounds [12] [15]. This zinc-dependent enzyme catalyzes the intramolecular cyclization of N-terminal glutamine and glutamic acid residues into pyroglutamate residues through a well-characterized mechanism [12] [42].

The enzyme structure reveals an alpha/beta scaffold similar to two-zinc exopeptidases but with distinctive insertions and deletions in the active-site region [42]. The single zinc ion in the active site coordinates to three conserved residues and one water molecule, which is replaced during catalysis [42]. The catalytic mechanism involves the zinc ion polarizing the gamma-amide group of the substrate while simultaneously stabilizing the oxyanion formed by nucleophilic attack [12].

| Enzyme Source | Substrate Specificity | Reaction Conditions | Conversion Efficiency |

|---|---|---|---|

| Human Glutaminyl Cyclase | L-Glutamine derivatives | pH 8.0, 30°C | 75-90% |

| Mammalian Brain Tissue | N-terminal Glutamic acid | pH 7.4, 37°C | 60-85% |

| Recombinant Expression | Modified substrates | pH 6.5-8.5, 25-40°C | 70-95% |

The glutaminyl cyclase-catalyzed formation proceeds through a proposed mechanism where the conserved glutamic acid residue Glu201 accepts a proton from the zinc-bound water molecule and transfers it to the leaving amino group during the cyclization process [12]. This enzymatic approach offers significant advantages including high selectivity, mild reaction conditions, and the ability to process complex substrates without protection strategies [15].

Recent studies have demonstrated the successful application of human secreted glutaminyl cyclase for the synthesis of pyroglutamic acid derivatives under aqueous buffer conditions at pH 8.0 and 30°C [2]. The enzymatic approach eliminates the need for harsh chemical conditions and reduces the formation of unwanted side products [15].

Microbial Transformation Pathways

Microbial transformation pathways offer sustainable and scalable approaches for the production of L-Pyroglutamic Acid beta-Naphthylamide through bioconversion processes [47] [50]. These pathways utilize the metabolic capabilities of microorganisms to achieve specific chemical transformations under environmentally friendly conditions.

Microbial biotransformation proceeds through cometabolic processes where the target compound is transformed as a secondary metabolic activity [47]. Various bacterial strains, including Bacillus subtilis and Aspergillus niger, have demonstrated capability for pyroglutamic acid derivative synthesis [41]. The microbial approach involves the use of specific enzymes produced during fermentation to catalyze the formation of pyroglutamate linkages [41].

| Microorganism | Transformation Type | Culture Conditions | Product Yield |

|---|---|---|---|

| Bacillus subtilis | Enzymatic conversion | 37°C, pH 7.0, aerobic | 55-70% |

| Aspergillus niger | Fermentative process | 30°C, pH 6.5, aerobic | 45-65% |

| Mixed culture systems | Biotransformation | Variable conditions | 60-80% |

The microbial transformation pathway typically involves initial conversion of glutamic acid to pyroglutamic acid through gamma-glutamyl cyclotransferase activity, followed by subsequent coupling with naphthylamine derivatives [13] [47]. This approach offers advantages including reduced production costs, elimination of toxic solvents, and the potential for continuous processing [50] [52].

Research has demonstrated that microbial systems can achieve sequential dechlorination and conjugation reactions similar to those observed in plant metabolism [47]. The glutathione-dependent biotransformation mechanisms involve glutathione S-transferase-catalyzed reactions that facilitate both cyclization and coupling processes [47].

Green Chemistry Innovations

Green chemistry approaches to L-Pyroglutamic Acid beta-Naphthylamide synthesis focus on minimizing environmental impact while maintaining synthetic efficiency [49] [51]. These methodologies incorporate the twelve principles of green chemistry to develop sustainable synthetic routes that reduce waste generation and eliminate hazardous reagents [51].

Enzymatic bioconversion represents a cornerstone of green chemistry innovation for this compound [50]. These processes utilize biocatalysts to achieve high selectivity and efficiency under mild reaction conditions [50]. The use of enzymes eliminates the need for heavy metals and harsh organic solvents traditionally employed in chemical synthesis [51] [52].

Solvent-free synthesis methodologies have emerged as particularly promising green chemistry approaches [51]. These techniques employ solid-state reactions or utilize biodegradable solvents such as glycerol, which serves as an environmentally benign reaction medium [51]. Glycerol offers advantages including biodegradability, low cost, low vapor pressure, and high boiling point [51].

| Green Chemistry Approach | Environmental Benefit | Synthetic Efficiency | Implementation Scale |

|---|---|---|---|

| Enzymatic catalysis | Eliminates toxic solvents | 80-95% conversion | Laboratory to pilot |

| Solvent-free conditions | Reduces waste generation | 70-85% yield | Laboratory scale |

| Biodegradable solvents | Minimizes environmental impact | 75-90% efficiency | Pilot to industrial |

| Microwave-assisted synthesis | Reduces energy consumption | 85-95% yield | Laboratory scale |

Microwave-assisted synthesis has proven particularly effective for green chemistry applications, offering reduced reaction times and enhanced yields while minimizing energy consumption [34]. This approach utilizes polyphosphoric acid esters under solvent-free conditions to achieve cyclization reactions with good to high yields [34].

The integration of continuous flow chemistry represents another significant green chemistry innovation [49]. These systems allow for precise control of reaction parameters while minimizing waste generation and improving overall process efficiency [49]. Continuous processing also enables real-time monitoring and optimization of reaction conditions [49].

Industrial-Scale Production Challenges

Industrial-scale production of L-Pyroglutamic Acid beta-Naphthylamide presents significant technical and economic challenges that must be addressed for commercial viability [44] [59]. These challenges encompass process scalability, quality control, regulatory compliance, and economic considerations [59].

Process optimization represents one of the most critical challenges in scale-up operations [59]. Laboratory-scale syntheses often fail to maintain their efficiency and selectivity when scaled to industrial volumes due to differences in heat transfer, mass transfer, and mixing efficiency [44] [59]. Industrial reactors must accommodate larger quantities while maintaining precise control over reaction conditions [44].

Heat transfer limitations become particularly problematic at industrial scale, as the surface area to volume ratio decreases significantly with increasing reactor size [44]. This can lead to temperature gradients within the reactor that affect reaction kinetics and product quality [59]. Mass transfer limitations similarly impact mixing efficiency, potentially leading to incomplete reactions or formation of unwanted side products [44].

| Scale-Up Challenge | Impact on Production | Mitigation Strategy | Implementation Cost |

|---|---|---|---|

| Heat transfer limitations | Temperature gradients, reduced yields | Enhanced mixing systems | High |

| Mass transfer efficiency | Incomplete conversions | Improved reactor design | Medium to High |

| Quality control consistency | Product variability | Process analytical technology | Medium |

| Regulatory compliance | Market access delays | Quality by design framework | High |

Quality control becomes increasingly complex at industrial scale, requiring sophisticated analytical systems to monitor product consistency [59]. Process Analytical Technology implementation enables real-time monitoring of critical parameters, ensuring early detection of deviations from optimal conditions [59]. However, the integration of these systems requires significant capital investment and technical expertise [44].

Regulatory compliance presents additional challenges, particularly in pharmaceutical applications where Good Manufacturing Practice standards must be maintained throughout the scale-up process [59]. Demonstrating equivalence between laboratory-scale and industrial-scale processes requires extensive documentation and validation studies [59].

Economic considerations significantly influence industrial production feasibility [44]. The cost of raw materials, particularly high-purity beta-naphthylamine and specialized coupling reagents, can represent a substantial portion of production costs [1]. Energy requirements for heating, cooling, and purification processes must be optimized to maintain economic viability [44].

Manufacturing facility design must accommodate both current production requirements and future expansion needs [44]. Specialized equipment for handling organic solvents and maintaining inert atmospheres requires significant capital investment [44]. Additionally, waste treatment systems must be implemented to manage reaction byproducts and solvent recovery [51].

The development of continuous manufacturing processes offers potential solutions to many scale-up challenges [46]. These systems enable better control of reaction parameters while reducing equipment size requirements and improving overall efficiency [46]. However, the transition from batch to continuous processing requires substantial process development and equipment modification [46].

L-Pyroglutamic Acid beta-Naphthylamide (CAS: 22155-91-5) presents a complex molecular structure amenable to detailed X-ray crystallographic analysis. The compound with molecular formula C₁₅H₁₄N₂O₂ and molecular weight 254.28 g/mol exhibits characteristic crystalline properties that facilitate single-crystal X-ray diffraction studies [1] [2] [3].

The compound crystallizes as light pink-white crystals with a melting point range of 188-193°C and a calculated density of 1.311 ± 0.06 g/cm³ [1] [2] [3] [4]. These physical properties indicate a well-ordered crystalline lattice suitable for high-resolution structural determination. The compound demonstrates excellent solubility in methanol (50 mg/mL, clear, colorless solution), which facilitates recrystallization procedures necessary for obtaining single crystals of sufficient quality for X-ray analysis [2] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₄N₂O₂ | [1] [2] [3] |

| Molecular Weight (g/mol) | 254.28 | [1] [2] [3] |

| Melting Point (°C) | 188-193 | [1] [2] [3] [4] |

| Density (g/cm³) | 1.311 ± 0.06 | [1] [2] [3] |

| Crystal Appearance | Light Pink-White Crystals | [2] [3] [5] |

Based on structural analyses of related pyroglutamic acid derivatives and naphthylamide compounds, L-Pyroglutamic Acid beta-Naphthylamide likely crystallizes in common space groups observed for similar compounds, including monoclinic (P2₁/n, C2/c) or orthorhombic (P2₁2₁2₁) systems [6] [7] [8] [9]. The crystallographic analysis would reveal unit cell parameters, space group symmetry, and atomic coordinates providing precise bond lengths, bond angles, and torsional angles throughout the molecular framework.

X-ray diffraction studies of analogous 5-oxopyrrolidine derivatives have demonstrated that these compounds commonly adopt envelope conformations for the pyrrolidine ring, with one carbon atom displaced from the plane of the other four ring atoms [10] [7] [8]. The amide linkage between the pyroglutamic acid moiety and the naphthylamine group introduces conformational flexibility, with potential for E/Z isomerism around the amide bond [11] [12] [13].

Conformational Isomerism Studies

The molecular structure of L-Pyroglutamic Acid beta-Naphthylamide contains several conformationally flexible elements that contribute to its overall three-dimensional architecture. Conformational analysis reveals the presence of rotatable bonds and potential isomeric forms that significantly influence the compound's physical and chemical properties.

| Conformational Parameter | Value | Reference |

|---|---|---|

| Hydrogen Bond Donor Count | 2 | [14] |

| Hydrogen Bond Acceptor Count | 2 | [14] |

| Rotatable Bond Count | 2 | [14] |

| Topological Polar Surface Area (Ų) | 58.2 | [14] |

| Heavy Atom Count | 19 | [14] |

The pyrrolidine ring system within the L-pyroglutamic acid moiety exhibits characteristic envelope conformation, as observed in related 5-oxopyrrolidine derivatives [10] [7] [8]. This conformation arises from the sp³ hybridization of the ring carbon atoms and the constraint imposed by the lactam carbonyl group. The envelope conformation places one carbon atom approximately 0.5-0.7 Å out of the plane defined by the remaining four ring atoms, with the carbonyl oxygen maintaining coplanarity with the four in-plane atoms [7] [8].

The amide bond connecting the pyroglutamic acid and naphthylamine moieties represents a critical conformational determinant. Studies of related aryl amides demonstrate that this linkage can adopt both E and Z configurations, with the relative stability influenced by intramolecular interactions and crystal packing forces [11] [12] [13]. Nuclear magnetic resonance studies of similar pyrrolidine-containing amides have revealed the presence of rotational barriers around the C-N amide bond, leading to distinct conformational populations observable on the NMR timescale [11] [12].

The naphthyl ring system contributes additional conformational complexity through its potential for rotation around the N-aryl bond. The planar naphthalene system can adopt various orientations relative to the pyrrolidine ring, influenced by steric interactions and electronic effects. Theoretical calculations on related naphthylamide compounds suggest that the preferred conformation minimizes steric clashes while maximizing favorable π-system interactions [15] [16].

Hydrogen Bonding Network Analysis

The crystal structure of L-Pyroglutamic Acid beta-Naphthylamide is stabilized by an extensive network of intermolecular hydrogen bonding interactions that define the solid-state architecture. Analysis of hydrogen bonding patterns in related compounds provides insight into the probable supramolecular organization of this compound.

| Interaction Type | Distance Range (Å) | Common Motifs | Reference |

|---|---|---|---|

| N-H···O (amide) | 2.8-3.2 | R₂²(8), R₂²(9), C(4) | [17] [18] [19] [20] |

| C-H···O (weak) | 3.2-3.8 | Supporting interactions | [21] [22] [23] |

| π-π stacking | 3.4-3.8 | Face-to-face, edge-to-face | [21] [22] [23] [24] |

| C-H···π (aromatic) | 3.5-4.0 | T-shaped arrangements | [22] [23] [24] |

Primary hydrogen bonding interactions are expected to involve the amide N-H group as a donor and carbonyl oxygen atoms as acceptors. Studies of related pyrrolidine carboxamides demonstrate the formation of characteristic R₂²(8) or R₂²(9) ring motifs, where two molecules are connected through complementary N-H···O hydrogen bonds [17] [18] [19] [20]. These motifs typically exhibit N···O distances in the range of 2.8-3.2 Å, consistent with moderate to strong hydrogen bonding interactions.

The lactam carbonyl group within the pyroglutamic acid moiety serves as an additional hydrogen bond acceptor, potentially participating in C(4) chain motifs or other extended hydrogen bonding patterns [17] [18]. The dual hydrogen bonding capability of the molecule (both donor and acceptor sites) facilitates the formation of complex three-dimensional networks that contribute to crystal stability.

Secondary interactions include weak C-H···O hydrogen bonds involving aromatic and aliphatic hydrogen atoms, typically exhibiting longer contact distances (3.2-3.8 Å) [21] [22] [23]. These interactions, while individually weak, collectively contribute to crystal cohesion and influence the overall packing arrangement.

Comparative Analysis with Analogous Aryl Amides

Structural comparison with related aryl amide compounds reveals characteristic features and trends that inform understanding of L-Pyroglutamic Acid beta-Naphthylamide's crystallographic behavior. This comparative analysis encompasses both geometric parameters and supramolecular organization patterns.

| Compound Class | Common Space Groups | Typical Structural Features | Reference |

|---|---|---|---|

| Pyroglutamic acid derivatives | P2₁, P2₁/n, P2₁2₁2₁ | Envelope conformation of pyrrolidine ring | [6] [7] [8] [9] |

| Naphthalimide compounds | C2/c, P2₁/n | π-π stacking interactions | [25] [21] [22] [23] |

| 5-oxopyrrolidine derivatives | P2₁/n, P-1 | Zwitterionic forms possible | [10] [26] [7] [8] |

| Aryl amides | P2₁/c, C2/c | N-H···O hydrogen bonding networks | [27] [28] [29] [17] |

Naphthalimide derivatives, which share the naphthalene aromatic system, consistently demonstrate strong π-π stacking interactions with centroid-centroid distances typically ranging from 3.4-3.8 Å [25] [21] [22] [23]. These interactions often dominate the crystal packing, leading to columnar or layered structures. The nearly planar geometry of the naphthalene system facilitates efficient π-overlap, contributing significantly to lattice energy.

Pyroglutamic acid derivatives exhibit remarkable consistency in adopting envelope conformations for the pyrrolidine ring, independent of substituent variations [6] [7] [8] [9]. This conformational preference appears to be intrinsic to the 5-oxopyrrolidine-2-carboxyl framework and is maintained across different crystal environments. The carboxylate functionality in these compounds frequently participates in zwitterionic forms, particularly when basic nitrogen atoms are present [10] [26] [7] [8].

Comparative analysis of amide bond geometries in related aryl amides reveals typical C-N bond lengths of 1.32-1.35 Å and C=O distances of 1.22-1.24 Å, indicative of partial double bond character due to resonance stabilization [27] [28] [29] [17]. The amide plane geometry shows characteristic planarity with minimal deviation (typically <0.1 Å) from the least-squares plane through the amide atoms.

XLogP3

GHS Hazard Statements

H400 (90.7%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard